molecular formula C22H20FNS B1615230 1-Benzhydryl-3-(4-fluorophenylthio)azetidine CAS No. 942473-76-9

1-Benzhydryl-3-(4-fluorophenylthio)azetidine

Cat. No. B1615230
CAS RN: 942473-76-9
M. Wt: 349.5 g/mol
InChI Key: NPXJQYRIVRSRTP-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-fluorophenylthio)azetidine is a biochemical used for proteomics research . It has a molecular formula of C22H20FNS and a molecular weight of 349.46 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzhydryl-3-(4-fluorophenylthio)azetidine, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .

Safety and Hazards

The safety and hazards associated with 1-Benzhydryl-3-(4-fluorophenylthio)azetidine are not detailed in the search results. For safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-benzhydryl-3-(4-fluorophenyl)sulfanylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXJQYRIVRSRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650170
Record name 1-(Diphenylmethyl)-3-[(4-fluorophenyl)sulfanyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(4-fluorophenylthio)azetidine

CAS RN

942473-76-9
Record name 1-(Diphenylmethyl)-3-[(4-fluorophenyl)sulfanyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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